2-(2,5-Dimethylphenoxy)ethanol

Übersicht

Beschreibung

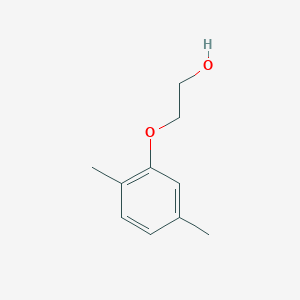

2-(2,5-Dimethylphenoxy)ethanol, also known as DMPE, is a chemical compound that has drawn significant scientific interest due to its unique properties. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of two independent molecules in the asymmetric unit. Each molecule has an approximately planar structure except for the hydroxy groups . The ethylenedioxy groups have a gauche conformation .Physical And Chemical Properties Analysis

This compound has a melting point of 46 °C and a predicted boiling point of 277.5±25.0 °C. Its predicted density is 1.038±0.06 g/cm3, and it has a predicted pKa of 14.30±0.10 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition Applications

- Molecules like N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide, derived from 2,4-Dimethylphenol, have been studied for their antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).

X-ray Crystallography

- The crystal structure of a molecular complex involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol has been determined, providing insights into the layer-type architecture conducive to the replacement of ethanol by various alcohols (F. Toda et al., 1983).

Apoptosis Induction

- Ethanol, at certain concentrations, has been shown to induce apoptosis in Leydig cells, activating intracellular death-related pathways leading to caspase-3 activation (M. Jang et al., 2002).

Conversion of Biomass to Fuel

- The hydrogenation of 5-hydroxymethylfurfural in ethanol can be achieved with copper-doped porous metal oxides, which is important for converting biomass into valuable C6 building blocks and liquid fuel additives (A. J. Kumalaputri et al., 2014).

Rotational Dynamics in Solvents

- The rotational dynamics of nondipolar probes, like 2,5-dimethyl-1,4-dioxo-3,6diphenylpyrrolo[3,4-c]pyrrole, in ethanol have been studied to understand how the strength of the solute–solvent hydrogen bond affects molecular rotation (G. Dutt & T. Ghanty, 2003).

Oxidation Kinetics in Bleaching

- The oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide was investigated, providing insights into the formation of adsorbable organic halides in elemental chlorine-free bleaching of pulp (Shuangxi Nie et al., 2014).

Synthesis of Heterocyclic Compounds

- The synthesis of 3,3,6,6-tetramethyl-9-aryl-1,8-dioxo-octahydroxanthene derivatives in refluxing ethanol has been researched, showcasing a green chemistry approach in the synthesis of oxygen-containing heterocyclic compounds (Saiedeh Kamalifar & H. Kiyani, 2021).

Hydrogen Production for Fuel Cells

- Dimethyl ether and water–ethanol mixtures have been explored as sources of hydrogen for fuel cell applications, with copper-cerium oxide systems as catalysts for steam reforming to produce hydrogen-rich gas mixtures (S. Badmaev & P. Snytnikov, 2008).

Production of Dimethylfuran from Biomass

- A catalytic strategy has been developed for the production of 2,5-dimethylfuran from fructose, a renewable biomass resource, for use as a liquid transportation fuel, which could diminish reliance on petroleum (Yuriy Román‐Leshkov et al., 2007).

Chemosensors for Ethanol

- Supramolecular phosphorescent trinuclear copper(I) pyrazolate complexes have been designed as vapochromic chemosensors for sensing ethanol, displaying a quenching and shifting of emission intensities upon exposure to ethanol (Hendrik Oktendy Lintang et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,5-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDFKJFJYCJAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281836 | |

| Record name | 2-(2,5-dimethylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93-86-7 | |

| Record name | Ethanol,5-xylyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 2-(2,5-Dimethylphenoxy)ethanol?

A1: The crystal structure of this compound reveals some interesting features. [] The asymmetric unit contains two independent molecules. Each molecule is largely planar, except for the hydroxy groups. [] This planarity is likely due to the conjugated system within the aromatic ring and the adjacent oxygen atom. The ethylenedioxy groups adopt a gauche conformation. [] In the crystal lattice, the molecules interact via O—H⋯O hydrogen bonds, forming chains that extend along the a axis. [] This hydrogen bonding pattern contributes to the stability of the crystal structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

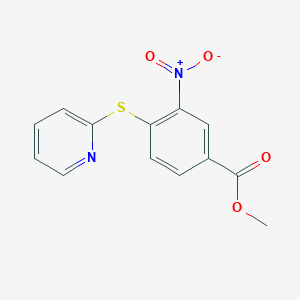

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)

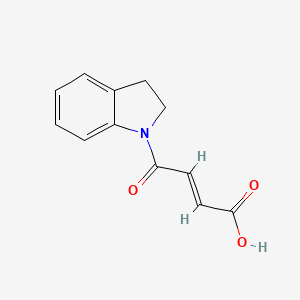

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)